2-(4-Methoxyphenyl)-7-methyl-1H-indole
Description
2-(4-Methoxyphenyl)-7-methyl-1H-indole is a substituted indole derivative featuring a methoxy-substituted phenyl group at the 2-position and a methyl group at the 7-position of the indole core. The indole scaffold is a privileged structure in medicinal and materials chemistry due to its aromatic heterocyclic nature, enabling π-electron delocalization and interactions with biological targets or conjugated systems. The 4-methoxyphenyl substituent introduces electron-donating resonance effects, which enhance fluorescence properties in photophysical applications .
Properties
CAS No. |
62613-57-4 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-7-methyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-4-3-5-13-10-15(17-16(11)13)12-6-8-14(18-2)9-7-12/h3-10,17H,1-2H3 |
InChI Key |
YUXPOOXFHYRWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-7-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Another approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction . This method requires the use of an acyl chloride and a Lewis acid catalyst, followed by reduction with zinc amalgam in hydrochloric acid.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)-7-methyl-1H-indole typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of fully hydrogenated indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-7-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Fluorescence Properties
Key structural analogs include derivatives with variations in substituent type, position, and electronic effects. For example:
- Fluorescence Enhancement: The presence of a 4-methoxyphenyl group at the 2-position (as in 5d) significantly boosts emission intensity compared to non-methoxy analogs like 7-methyl-2-phenyl-1H-indole . This is attributed to the methoxy group’s strong electron-donating resonance effect, which stabilizes the excited state and reduces non-radiative decay.
- Substituent Synergy : Compound 5d combines a 4-fluorophenyl (moderate electron-withdrawing) and 2-(4-methoxyphenyl) group, achieving a balance between electron donation and withdrawal for optimal fluorescence. In contrast, 5g, with dual methoxyphenyl groups, shows slight fluorescence quenching due to steric hindrance or excessive electron density .
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance π→π* transitions, while electron-withdrawing groups (e.g., fluorine in 4-Fluoro-7-methyl-1H-indole-2-carboxylic acid) reduce emission intensity but may improve thermal stability .
- Steric Considerations : Bulky substituents at adjacent positions (e.g., 4-position in indole derivatives) can lead to peak broadening in emission spectra, as seen in compounds 5a–c (4-fluorophenyl derivatives) .
Research Implications
The comparative analysis underscores the critical role of substituent selection in tuning the photophysical and chemical properties of indole derivatives. The 4-methoxyphenyl group in 2-(4-Methoxyphenyl)-7-methyl-1H-indole positions it as a superior candidate for fluorescence-based applications compared to phenyl or halogenated analogs.
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